molecular formula C10H10N2O2S B1619285 5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol CAS No. 84159-98-8

5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol

Cat. No. B1619285
CAS RN: 84159-98-8
M. Wt: 222.27 g/mol
InChI Key: CVOZYGITIHHWNM-UHFFFAOYSA-N
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Description

The compound “5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol” belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring. This ring is a five-membered aromatic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains an ethoxyphenyl group and a thiol group.


Synthesis Analysis

While the specific synthesis of “5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol” is not documented, oxadiazoles are generally synthesized through the cyclization of appropriate precursors, often involving the reaction of carboxylic acids with hydrazine .

Scientific Research Applications

Pharmacological Evaluation

A study focused on the computational and pharmacological potential of various 1,3,4-oxadiazole derivatives, including activities like tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds demonstrated moderate to potent effects in these areas, highlighting their potential in drug development (Faheem, 2018).

Anticancer Activities

Derivatives of 5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol have been evaluated for their anticancer properties. Synthesized compounds exhibited promising anticancer activity against various cancer cell lines, indicating their potential as leads in anticancer drug development (Adimule et al., 2014).

Antimicrobial Properties

Research into 5-substituted 1,3,4-oxadiazole-2-thiol derivatives has shown that these compounds possess antimicrobial and antioxidant properties. They were found to be broad-spectrum antimicrobial agents with significant activity, suggesting their usefulness in combating microbial infections (Yarmohammadi et al., 2020).

Corrosion Inhibition

1,3,4-Oxadiazole derivatives have also been assessed for their corrosion inhibition ability towards mild steel in sulfuric acid, demonstrating that these compounds can form a protective layer on metal surfaces. This property makes them valuable in industries where corrosion resistance is crucial (Ammal et al., 2018).

properties

IUPAC Name

5-(4-ethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-13-8-5-3-7(4-6-8)9-11-12-10(15)14-9/h3-6H,2H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOZYGITIHHWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357972
Record name 5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837668
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol

CAS RN

84159-98-8
Record name 5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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